1-(oxiran-2-ylmethyl)-1H-pyrazole

説明

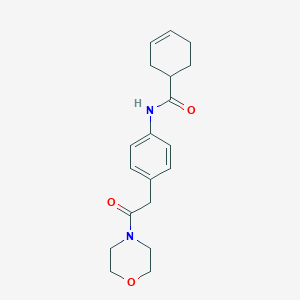

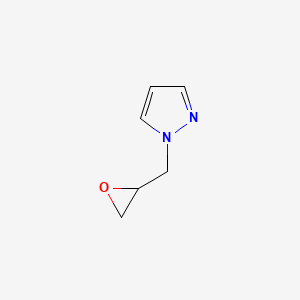

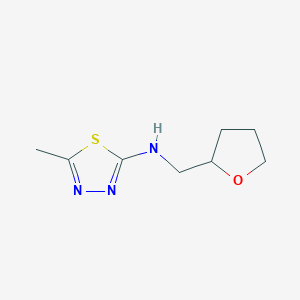

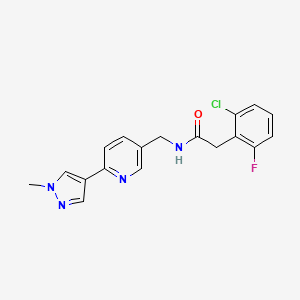

“1-(oxiran-2-ylmethyl)-1H-pyrazole” is a chemical compound with the molecular formula C6H8N2O. It has a molecular weight of 124.14 g/mol . This compound contains two functional groups: an oxirane ring and a pyrazole ring .

Synthesis Analysis

The synthesis of “1-(oxiran-2-ylmethyl)-1H-pyrazole” has been reported in the literature . The synthesis involves a one-pot reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with methylene-active compounds and amines .

Molecular Structure Analysis

The molecular structure of “1-(oxiran-2-ylmethyl)-1H-pyrazole” consists of an oxirane ring attached to a pyrazole ring via a methylene bridge . The InChI code for this compound is InChI=1S/C6H8N2O/c1-2-7-8(3-1)4-6-5-9-6/h1-3,6H,4-5H2 .

Chemical Reactions Analysis

While specific chemical reactions involving “1-(oxiran-2-ylmethyl)-1H-pyrazole” have not been reported, the compound’s oxirane and pyrazole functional groups are known to participate in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(oxiran-2-ylmethyl)-1H-pyrazole” include a molecular weight of 124.14 g/mol, a topological polar surface area of 30.4 Ų, and a complexity of 107 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .

将来の方向性

The future directions for “1-(oxiran-2-ylmethyl)-1H-pyrazole” could involve further exploration of its synthesis, chemical reactivity, and potential biological activity. Given the reported biological activity of structurally similar compounds , “1-(oxiran-2-ylmethyl)-1H-pyrazole” may also have potential applications in medical chemistry.

特性

IUPAC Name |

1-(oxiran-2-ylmethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-7-8(3-1)4-6-5-9-6/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNLVTFDVNTISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(oxiran-2-ylmethyl)-1H-pyrazole | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)

![3-[(2-Methylpyridin-4-yl)oxymethyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2556394.png)

![methyl 3-(8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2556401.png)

![4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride](/img/structure/B2556408.png)